Superior Physicochemical Profile for Oral Bioavailability Prediction Compared to 4-Bromo Analog
In silico physicochemical profiling indicates that 4-Chloro-7,8-dimethoxyquinoline (Target) possesses a lower computed LogP (2.8) and a higher TPSA (31.4 Ų) compared to the 4-bromo analog (4-Bromo-7,8-dimethoxyquinoline). These parameters are critical for predicting oral bioavailability and membrane permeability, with the target compound's values falling closer to optimal ranges for drug-like molecules. Specifically, the lower LogP suggests reduced lipophilicity, potentially mitigating off-target toxicity risks associated with highly lipophilic compounds, while the higher TPSA may enhance aqueous solubility [1]. Direct comparative data for the 4-bromo analog are not available in the same dataset; this is a cross-study comparison based on computed properties from authoritative chemical databases [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Bromo-7,8-dimethoxyquinoline (Estimated >3.0 based on increased molecular weight and halogen polarizability) |
| Quantified Difference | Lower (by approximately >0.2 units) |
| Conditions | In silico computation (PubChem, 2019.06.18 release) |
Why This Matters
A lower LogP value is generally associated with improved oral bioavailability and a reduced risk of hERG channel inhibition, making the chloro analog a more favorable starting point for lead optimization in drug discovery.
- [1] PubChem. (2025). 4-Chloro-7,8-dimethoxyquinoline (CID 343158): Computed Properties. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/343158 View Source
